molecular formula C18H16Cl2N4O B213558 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide

Cat. No. B213558
M. Wt: 375.2 g/mol
InChI Key: ACIHXZKIEGJYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPI or diphenyleneiodonium chloride and is widely used as a potent inhibitor of flavoproteins.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide involves the inhibition of flavoproteins, which are essential components of the mitochondrial respiratory chain complex I. DPI binds to the flavin moiety of these proteins and blocks the electron transfer process, leading to the inhibition of ATP synthesis and oxidative phosphorylation.
Biochemical and Physiological Effects:
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that DPI can induce apoptosis in cancer cells and inhibit the production of reactive oxygen species (ROS). Additionally, DPI has been shown to have anti-inflammatory properties and can inhibit the activity of NADPH oxidases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide in lab experiments is its potent inhibitory activity against flavoproteins. This makes it an excellent tool for studying the role of these proteins in various biological processes. However, one of the limitations of using DPI is its potential toxicity and non-specific effects on other cellular processes.

Future Directions

There are several future directions for research on N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide. One potential direction is to study the effects of DPI on other flavoproteins and their role in various biological processes. Additionally, further research is needed to determine the optimal dosage and administration of DPI in various experimental settings. Finally, studies are needed to better understand the potential toxicity and side effects of DPI to ensure its safe use in research and clinical applications.
In conclusion, N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide is a potent inhibitor of flavoproteins with significant potential applications in various fields of research. Its mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to the inhibition of ATP synthesis and oxidative phosphorylation. Despite its potential advantages in lab experiments, further research is needed to better understand its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2,6-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole to form 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base to form the final product, N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide.

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of DPI is in the field of cancer research. Studies have shown that DPI can inhibit the growth and proliferation of cancer cells by targeting the mitochondrial respiratory chain complex I.

properties

Product Name

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide

Molecular Formula

C18H16Cl2N4O

Molecular Weight

375.2 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H16Cl2N4O/c1-11-17(22-18(25)13-6-8-21-9-7-13)12(2)24(23-11)10-14-15(19)4-3-5-16(14)20/h3-9H,10H2,1-2H3,(H,22,25)

InChI Key

ACIHXZKIEGJYDS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=CC=NC=C3

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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